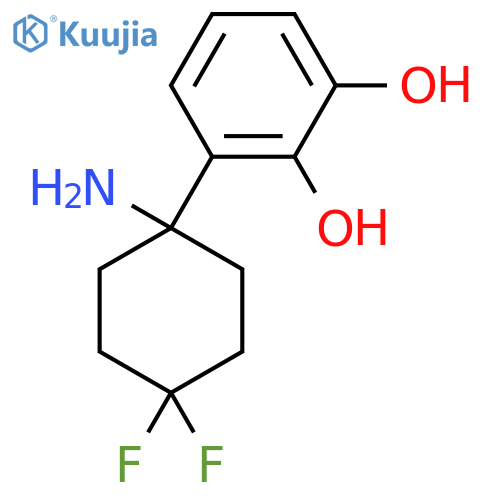Cas no 2228608-05-5 (3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol)

2228608-05-5 structure
商品名:3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol
- EN300-1969053
- 2228608-05-5
-
- インチ: 1S/C12H15F2NO2/c13-12(14)6-4-11(15,5-7-12)8-2-1-3-9(16)10(8)17/h1-3,16-17H,4-7,15H2
- InChIKey: JTTNUDWCVYIAPC-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C2C=CC=C(C=2O)O)(CC1)N)F
計算された属性
- せいみつぶんしりょう: 243.10708505g/mol
- どういたいしつりょう: 243.10708505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.5Ų
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969053-0.05g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 0.05g |
$1344.0 | 2023-09-16 | ||
| Enamine | EN300-1969053-5.0g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 5g |
$4641.0 | 2023-06-02 | ||
| Enamine | EN300-1969053-10g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 10g |
$6882.0 | 2023-09-16 | ||
| Enamine | EN300-1969053-5g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 5g |
$4641.0 | 2023-09-16 | ||
| Enamine | EN300-1969053-0.5g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 0.5g |
$1536.0 | 2023-09-16 | ||
| Enamine | EN300-1969053-2.5g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 2.5g |
$3136.0 | 2023-09-16 | ||
| Enamine | EN300-1969053-1g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 1g |
$1599.0 | 2023-09-16 | ||
| Enamine | EN300-1969053-10.0g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 10g |
$6882.0 | 2023-06-02 | ||
| Enamine | EN300-1969053-1.0g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 1g |
$1599.0 | 2023-06-02 | ||
| Enamine | EN300-1969053-0.1g |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |
2228608-05-5 | 0.1g |
$1408.0 | 2023-09-16 |
3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 関連文献
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
2228608-05-5 (3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 506-17-2(cis-Vaccenic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
